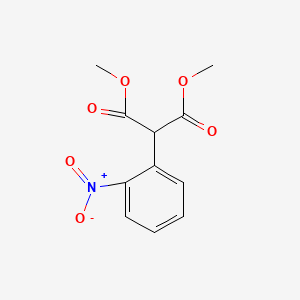

Dimethyl 2-(2-nitrophenyl)malonate

Description

BenchChem offers high-quality Dimethyl 2-(2-nitrophenyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2-(2-nitrophenyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-5-3-4-6-8(7)12(15)16/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGNTNNTVUTSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409341 | |

| Record name | dimethyl 2-(2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26465-37-2 | |

| Record name | dimethyl 2-(2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 2-(2-nitrophenyl)malonate

This guide provides a comprehensive technical overview for the synthesis of dimethyl 2-(2-nitrophenyl)malonate, a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and critical considerations for a successful and safe synthesis.

Introduction and Significance

Dimethyl 2-(2-nitrophenyl)malonate is a key building block in organic synthesis. The presence of the ortho-nitro group on the phenyl ring, combined with the reactive malonic ester moiety, allows for a diverse range of subsequent chemical transformations. This strategic combination of functional groups makes it an important precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures of medicinal interest.

The synthesis of this target molecule is primarily achieved through a nucleophilic aromatic substitution reaction, a cornerstone of modern organic chemistry. Specifically, the Vicarious Nucleophilic Substitution (VNS) of hydrogen on an electron-deficient aromatic ring provides an efficient route to the desired ortho-substituted product.

The Chemical Heart of the Matter: Reaction Mechanism

The synthesis of dimethyl 2-(2-nitrophenyl)malonate from a suitable nitroaromatic precursor and dimethyl malonate proceeds via a Vicarious Nucleophilic Substitution (VNS) mechanism. This reaction is a special type of nucleophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced, rather than a leaving group like a halogen.[1]

The key steps of the VNS mechanism in this context are:

-

Deprotonation: A strong base, such as potassium tert-butoxide, deprotonates dimethyl malonate to form a resonance-stabilized carbanion (enolate). This enolate is a potent nucleophile.

-

Nucleophilic Attack: The dimethyl malonate carbanion attacks the electron-deficient nitrobenzene ring, preferentially at the positions ortho and para to the electron-withdrawing nitro group.[2][3]

-

Formation of a σ-complex (Meisenheimer complex): The addition of the carbanion to the aromatic ring disrupts the aromaticity and forms a negatively charged intermediate known as a σ-complex or Meisenheimer complex.

-

β-Elimination: In the crucial step of the VNS reaction, a second equivalent of the base facilitates the elimination of a hydrogen atom from the carbon bearing the malonate group and a hydrogen from the adjacent carbon of the aromatic ring. This step regenerates the aromatic system and leads to the formation of the substituted product.

The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of the malonate without competing in side reactions. Similarly, the selection of an appropriate solvent is essential to ensure the solubility of the reactants and to facilitate the reaction kinetics.

A Validated Experimental Protocol

This protocol details a reliable method for the synthesis of dimethyl 2-(2-nitrophenyl)malonate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Example |

| Nitrobenzene | Reagent Grade, ≥99% | Sigma-Aldrich |

| Dimethyl malonate | Reagent Grade, ≥99% | Sigma-Aldrich |

| Potassium tert-butoxide | ≥98% | Acros Organics |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Fisher Scientific |

| Diethyl ether | Anhydrous, ≥99.7% | J.T. Baker |

| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house |

| Saturated aqueous sodium chloride (Brine) | N/A | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | VWR Chemicals |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Round-bottom flasks | Various sizes | Pyrex |

| Magnetic stirrer and stir bars | N/A | IKA |

| Condenser | N/A | Kimble |

| Dropping funnel | N/A | Chemglass |

| Separatory funnel | N/A | Corning |

| Rotary evaporator | N/A | Büchi |

| Chromatography column | N/A | Ace Glass |

Step-by-Step Synthesis Procedure

Reaction Setup:

-

Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Base and Solvent: To the flask is added potassium tert-butoxide (2.5 equivalents) and anhydrous tetrahydrofuran (THF, 100 mL). The resulting suspension is stirred vigorously.

-

Formation of the Enolate: The suspension is cooled to 0 °C using an ice-water bath. A solution of dimethyl malonate (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise to the stirred suspension over a period of 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.

-

Addition of the Arylating Agent: A solution of nitrobenzene (1.2 equivalents) in anhydrous THF (20 mL) is then added dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).[5] The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure dimethyl 2-(2-nitrophenyl)malonate.[4][6][7]

Characterization and Validation

The identity and purity of the synthesized dimethyl 2-(2-nitrophenyl)malonate should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the malonate group, and the methyl ester protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The methine proton should appear as a singlet around δ 5.0 ppm. The two methyl groups of the ester will likely appear as a singlet at approximately δ 3.8 ppm, integrating to six protons.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups at around δ 167 ppm. The aromatic carbons will resonate in the region of δ 125-150 ppm. The methine carbon should appear around δ 50 ppm, and the methoxy carbons around δ 53 ppm.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety and Handling

Dimethyl Malonate:

-

Combustible liquid.[6]

-

Causes serious eye irritation.[6]

-

Wash hands thoroughly after handling.[6]

-

Wear protective gloves, clothing, eye, and face protection.[6]

-

Store in a well-ventilated place and keep cool.[6]

Nitrobenzene:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

May cause damage to organs through prolonged or repeated exposure.

-

Suspected of causing cancer and genetic defects.

-

Harmful to aquatic life with long-lasting effects.

-

Use in a well-ventilated area and wear appropriate PPE.

Potassium tert-butoxide:

-

Flammable solid.

-

Causes severe skin burns and eye damage.

-

Reacts violently with water.

-

Handle under an inert, dry atmosphere.

Tetrahydrofuran (THF) and Diethyl Ether:

-

Highly flammable liquids and vapors.

-

May form explosive peroxides.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a tightly closed container in a cool, well-ventilated place.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of dimethyl 2-(2-nitrophenyl)malonate via the Vicarious Nucleophilic Substitution of hydrogen is an effective and reliable method. By carefully controlling the reaction conditions, particularly the choice of a strong base and anhydrous conditions, high yields of the desired product can be achieved. The detailed protocol and safety information provided in this guide are intended to enable researchers to confidently and safely perform this important organic transformation.

References

- 1. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.kuleuven.be [chem.kuleuven.be]

- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Dimethyl 2-(2-nitrophenyl)malonate via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the preparation of dimethyl 2-(2-nitrophenyl)malonate from 2-fluoronitrobenzene. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry for the formation of carbon-aryl bonds. This method is particularly relevant for the synthesis of pharmaceutical intermediates and other complex organic molecules.

Reaction Principle

The core of this synthesis is the reaction of the dimethyl malonate carbanion with 2-fluoronitrobenzene. The nitro group in the ortho position of 2-fluoronitrobenzene strongly activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. The fluoride ion is an excellent leaving group in this context. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to generate the nucleophilic malonate enolate.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of dimethyl 2-(2-nitrophenyl)malonate, based on analogous procedures for similar compounds.[1][2]

| Parameter | Value/Condition | Notes |

| Reactants | ||

| 2-Fluoronitrobenzene | 1.0 eq | Limiting reagent. |

| Dimethyl malonate | 1.5 eq | Used in excess to ensure complete reaction of the electrophile. |

| Base | 2.0 eq | Potassium carbonate (K₂CO₃) is a common and effective base. Sodium hydride (NaH) can also be used.[1] |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the SNAr reaction. |

| Reaction Conditions | ||

| Temperature | 50 °C | Moderate temperature to ensure a reasonable reaction rate without significant side product formation. |

| Reaction Time | 5 hours | Reaction progress should be monitored by TLC or GC. |

| Work-up & Purification | ||

| Quenching | Water | The reaction mixture is typically diluted with water. |

| Extraction | Ethyl acetate | The product is extracted into an organic solvent. |

| Washing | Water, Brine | To remove DMF and inorganic salts. |

| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |

| Purification | Column chromatography or recrystallization | To obtain the pure product. |

| Expected Yield | ~76% | Based on analogous reactions.[2] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of dimethyl 2-(2-nitrophenyl)malonate.

Materials:

-

2-Fluoronitrobenzene

-

Dimethyl malonate

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add dimethyl malonate (1.5 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

-

Heating: Heat the mixture to 50 °C for 30 minutes to facilitate the formation of the malonate enolate.

-

Addition of Electrophile: Add 2-fluoronitrobenzene (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at 50 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:7 Ethyl acetate/Petroleum ether).[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Remove the DMF under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and wash with water and then brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure dimethyl 2-(2-nitrophenyl)malonate.

-

Visualized Experimental Workflow

Caption: Experimental workflow for the synthesis of dimethyl 2-(2-nitrophenyl)malonate.

References

The Strategic Importance of Dimethyl 2-(2-nitrophenyl)malonate in Synthesis

An In-Depth Technical Guide to CAS 26465-37-2: Dimethyl 2-(2-nitrophenyl)malonate

Executive Summary: This document provides a comprehensive technical overview of Dimethyl 2-(2-nitrophenyl)malonate (CAS Number: 26465-37-2), a pivotal intermediate in advanced organic synthesis. Designed for researchers, scientists, and drug development professionals, this guide delves into the compound's physicochemical properties, synthesis methodologies, key chemical reactivities, and strategic applications, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. By elucidating the mechanistic principles behind its utility, this guide serves as a critical resource for leveraging this versatile building block in research and development.

Dimethyl 2-(2-nitrophenyl)malonate is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its structure uniquely combines two key reactive features: a malonic ester moiety and an ortho-substituted nitroaromatic ring. This combination makes it a powerful precursor for a variety of complex molecular architectures, especially nitrogen-containing heterocycles.[1] The malonic ester group is a classical synthon for carbon-carbon bond formation via its activated methylene group, while the nitro group can be readily transformed into an amine, providing a handle for cyclization and other functionalizations.[2][3] Its application is primarily as a primary and secondary intermediate in the pharmaceutical, industrial, and agricultural sectors.[4][5]

Physicochemical and Spectroscopic Properties

The fundamental properties of Dimethyl 2-(2-nitrophenyl)malonate are summarized below. These data are essential for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 26465-37-2 | [2][4][6] |

| IUPAC Name | dimethyl 2-(2-nitrophenyl)malonate | [6] |

| Molecular Formula | C₁₁H₁₁NO₆ | [4] |

| Molecular Weight | 253.21 g/mol | [6] |

| Appearance | Light beige powder / Solid | [4][6] |

| Boiling Point | 48-50 °C | [6] |

| Purity | 95-97% | [2][4][5][6] |

| Storage | Room temperature, in a sealed, air-resistant container | [4][5] |

| InChI Key | YDGNTNNTVUTSQE-UHFFFAOYSA-N | [6] |

Synthesis and Manufacturing Insights

The synthesis of Dimethyl 2-(2-nitrophenyl)malonate is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient due to the activation of the aromatic ring by the electron-withdrawing nitro group.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common synthetic route involves the reaction of an ortho-dihalo or ortho-halonitrobenzene with dimethyl malonate in the presence of a strong base.[3][6] The nitro group at the ortho position strongly activates the halogen for displacement by the malonate enolate.

The general mechanism involves two key steps:

-

Enolate Formation: A base, such as sodium hydride (NaH), abstracts an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized enolate anion. This enolate is a potent carbon nucleophile.

-

Nucleophilic Attack and Displacement: The malonate enolate attacks the carbon atom bearing the leaving group (e.g., fluorine or chlorine) on the nitroaromatic ring. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the subsequent elimination of the halide ion to yield the final product.

Caption: General workflow for the synthesis of Dimethyl 2-(2-nitrophenyl)malonate.

Representative Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the synthesis of analogous substituted nitrophenyl malonates.[6]

Materials:

-

2-Fluoronitrobenzene

-

Dimethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq) in anhydrous DMF.

-

The suspension is cooled to 0 °C in an ice bath.

-

Dimethyl malonate (1.05 eq) is added dropwise to the suspension via the dropping funnel, maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes to ensure complete formation of the enolate.

-

A solution of 2-fluoronitrobenzene (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 70 °C overnight.

-

The reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous NH₄Cl.

-

The mixture is transferred to a separatory funnel and extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield pure Dimethyl 2-(2-nitrophenyl)malonate.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the distinct reactivity of its two core functional groups.

Reactivity of the Malonate Moiety

The α-hydrogen on the malonate is flanked by two ester groups, making it acidic and easily removable by a base. This allows for further alkylation or acylation at this position, enabling the construction of quaternary carbon centers.[2] This reactivity is fundamental to the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.[7]

The Role of the Nitro Group: Reduction and Cyclization Cascades

The nitro group is a powerful synthetic handle. Its primary transformation is reduction to an aniline (amino group), which dramatically changes the electronic properties of the ring and introduces a nucleophilic center. This transformation is the gateway to a vast array of heterocyclic systems.

Common Reduction Methods:

-

Catalytic Hydrogenation: H₂, Pd/C

-

Metal/Acid Reduction: Fe/AcOH, SnCl₂/HCl

A particularly powerful application is the tandem nitro-reduction/cyclization reaction. In this sequence, the newly formed amine can react intramolecularly with one or both of the adjacent ester groups to form lactams (cyclic amides). This is a highly efficient method for constructing fused heterocyclic systems, such as oxindoles and quinolones.[2][3]

Applications in Advanced Organic Synthesis

Keystone Intermediate for Heterocyclic Scaffolds

The dual reactivity of Dimethyl 2-(2-nitrophenyl)malonate makes it an ideal starting material for complex nitrogen-containing heterocycles. Following the reduction of the nitro group, the resulting aminophenylmalonate can undergo cyclocondensation reactions with various electrophiles to form diverse scaffolds of high interest in drug discovery.[8]

Case Study: Tandem Reduction-Cyclization for Spiro-oxindole Synthesis

A compelling example of its utility is in the synthesis of spiro-oxindole frameworks. As demonstrated with analogous compounds, a 2-(2-nitroaryl)malonate can first be alkylated at the α-carbon and then subjected to a tandem reduction-cyclization sequence.[3] The reduction of the nitro group to an amine is immediately followed by an intramolecular attack of the amine onto one of the ester carbonyls, forming a five-membered lactam ring characteristic of the oxindole core.

Caption: Reaction cascade from Dimethyl 2-(2-nitrophenyl)malonate to a substituted oxindole core.

Safety, Handling, and Storage

Dimethyl 2-(2-nitrophenyl)malonate is classified as a hazardous substance and requires careful handling in a laboratory setting.[6]

-

GHS Pictogram: GHS07 (Exclamation Mark)[6]

-

Signal Word: Warning[6]

-

Hazard Statements:

-

Precautionary Statements:

Handling: Use in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]

Conclusion

Dimethyl 2-(2-nitrophenyl)malonate (CAS 26465-37-2) is a strategically important and versatile chemical intermediate. Its value lies in the orthogonal reactivity of the malonate and nitroaryl moieties, which can be manipulated to create complex molecular structures, particularly nitrogen-containing heterocycles of significant interest in pharmaceutical and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of novel chemical entities.

References

- 1. veeprho.com [veeprho.com]

- 2. Diethyl 2-methyl-2-(4-nitrophenyl)malonate|295.29 g/mol [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | 1160293-27-5 [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of Dimethyl 2-(2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Dimethyl 2-(2-nitrophenyl)malonate (CAS No. 26465-37-2). Due to the limited availability of publicly accessible experimental data for this specific compound, this guide combines information from chemical suppliers, analogous compounds, and theoretical predictions to serve as a valuable resource.

Compound Identification and Physical Properties

Dimethyl 2-(2-nitrophenyl)malonate is a solid, light beige powder at room temperature.[1] It is an important intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a potential building block in medicinal chemistry.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 26465-37-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][4] |

| Molecular Weight | 253.21 g/mol | N/A |

| IUPAC Name | dimethyl 2-(2-nitrophenyl)propanedioate | [4][5] |

| Synonyms | 2-(2-nitrophenyl)malonic acid dimethyl ester | [4] |

| Appearance | Light beige powder, Solid | [1][3][5] |

| Purity | ≥95% | [2][3] |

| Storage | Room temperature, sealed | [1] |

Note: A boiling point of 48-50°C has been reported by one supplier, but this is considered highly improbable for a molecule of this structure and molecular weight and is likely an error.[2][5]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Signals |

| ¹H NMR | - Aromatic protons (4H) in the range of 7.5-8.2 ppm, showing complex coupling patterns due to the ortho-nitro substitution. - A singlet for the malonate methine proton (CH) around 5.0-5.5 ppm. - Two distinct singlets for the two methoxy groups (-OCH₃) around 3.7-3.9 ppm. |

| ¹³C NMR | - Carbonyl carbons (C=O) of the ester groups expected around 165-170 ppm. - Aromatic carbons in the range of 120-150 ppm, with the carbon bearing the nitro group being the most downfield. - The methine carbon of the malonate group (CH) is expected around 50-60 ppm. - The methoxy carbons (-OCH₃) should appear around 52-54 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibrations for the ester groups in the region of 1730-1750 cm⁻¹. - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - C-H stretching vibrations for the aromatic ring and methyl groups. - C-O stretching vibrations for the ester groups. |

| Mass Spectrometry | - The molecular ion peak (M⁺) is expected at m/z = 253. - Common fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃, m/z = 31), carbomethoxy groups (-COOCH₃, m/z = 59), and the entire malonate moiety. |

Experimental Protocols

General Synthesis of Substituted Arylmalonates

A specific, detailed protocol for the synthesis of Dimethyl 2-(2-nitrophenyl)malonate is not available in the public domain. However, a general method can be adapted from established procedures for the synthesis of related substituted nitrophenylmalonates, as described in various patents and publications. The primary route involves a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Caption: General synthesis of Dimethyl 2-(2-nitrophenyl)malonate.

Detailed Protocol (Adapted):

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a slight molar excess of a base, such as anhydrous potassium carbonate or sodium hydride.

-

Malonate Addition: Slowly add dimethyl malonate to the stirred suspension at room temperature. If using sodium hydride, the addition should be done at 0°C, and the mixture should be stirred until the evolution of hydrogen gas ceases.

-

Aryl Halide Addition: Add 1-fluoro-2-nitrobenzene (or another suitable 2-halonitrobenzene) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Significance and Applications

While there is no specific biological data available for Dimethyl 2-(2-nitrophenyl)malonate, its structural motifs—the nitroaromatic group and the malonate ester—are present in many biologically active compounds.

-

Nitroaromatic Compounds: The nitro group is a key feature in several therapeutic agents and is often associated with antimicrobial and anticancer activities.[6] The biological effects of these compounds are frequently linked to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.

-

Malonate Esters: Dimethyl malonate and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[7] They are precursors to barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and some anticancer agents.[7]

Given these precedents, Dimethyl 2-(2-nitrophenyl)malonate could serve as a valuable intermediate in the synthesis of novel drug candidates. A hypothetical workflow for its application in drug discovery is outlined below.

References

- 1. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 2. Buy 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | 1160293-27-5 [smolecule.com]

- 3. Cas 26465-37-2,DIMETHYL 2-(2-NITROPHENYL)MALONATE | lookchem [lookchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Dimethyl 2-(2-nitrophenyl)malonate | 26465-37-2 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. talentchemicals.com [talentchemicals.com]

An In-depth Technical Guide to the 1H NMR Spectrum of Dimethyl 2-(2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of dimethyl 2-(2-nitrophenyl)malonate. This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation.

Predicted 1H NMR Spectral Data

While a publicly available experimental spectrum for dimethyl 2-(2-nitrophenyl)malonate is not readily found, a reliable prediction of its 1H NMR spectrum can be made based on the analysis of closely related structures and established principles of NMR spectroscopy. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the distinct proton environments in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' | ~8.1 - 8.3 | dd | ~8.0, 1.5 | 1H |

| H-3' | ~7.8 - 8.0 | dd | ~8.0, 1.5 | 1H |

| H-4', H-5' | ~7.5 - 7.7 | m | - | 2H |

| CH (methine) | ~5.0 - 5.5 | s | - | 1H |

| OCH₃ (methoxy) | ~3.8 | s | - | 6H |

Note: These are predicted values and may vary slightly in an experimental setting.

Experimental Protocol: Synthesis of Dimethyl 2-(2-nitrophenyl)malonate

The synthesis of dimethyl 2-(2-nitrophenyl)malonate can be achieved via a nucleophilic aromatic substitution reaction. A plausible and efficient method is outlined below, based on standard laboratory procedures for similar compounds.[1][2]

Materials:

-

Dimethyl malonate

-

1-Fluoro-2-nitrobenzene

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate and anhydrous DMF.

-

To this suspension, add dimethyl malonate dropwise at room temperature with vigorous stirring.

-

After stirring for 30 minutes, add 1-fluoro-2-nitrobenzene to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure dimethyl 2-(2-nitrophenyl)malonate.

1H NMR Spectrum Acquisition:

The 1H NMR spectrum of the purified product would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Structural and Signaling Pathway Visualization

The following diagrams illustrate the chemical structure of dimethyl 2-(2-nitrophenyl)malonate and the logical relationship of its proton signals in a 1H NMR spectrum.

Caption: Chemical structure of dimethyl 2-(2-nitrophenyl)malonate.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Dimethyl 2-(2-nitrophenyl)malonate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for dimethyl 2-(2-nitrophenyl)malonate. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and novel materials, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control. This document offers a detailed prediction and assignment of the 13C NMR spectrum, grounded in fundamental principles of NMR spectroscopy and substituent effects. Furthermore, a robust experimental protocol for the synthesis of dimethyl 2-(2-nitrophenyl)malonate via nucleophilic aromatic substitution is presented, alongside a standardized procedure for acquiring high-quality 13C NMR data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction: The Significance of Dimethyl 2-(2-nitrophenyl)malonate

Dimethyl 2-(2-nitrophenyl)malonate is a versatile bifunctional molecule featuring a substituted aromatic ring and a reactive malonic ester moiety. The presence of the electron-withdrawing nitro group on the phenyl ring, ortho to the malonate substituent, significantly influences the electronic environment of the molecule. This electronic perturbation is not only crucial for its reactivity in subsequent synthetic transformations but also provides a distinct signature in its 13C NMR spectrum. Accurate interpretation of this spectrum is essential for confirming the successful synthesis of the target compound and for ruling out the presence of isomeric impurities or unreacted starting materials. This guide will deconstruct the expected 13C NMR spectrum of dimethyl 2-(2-nitrophenyl)malonate, providing a logical framework for the assignment of each carbon resonance.

Predicted 13C NMR Chemical Shifts and Structural Assignment

The prediction of 13C NMR chemical shifts for dimethyl 2-(2-nitrophenyl)malonate is approached by dissecting the molecule into its constituent parts: the 2-nitrophenyl group and the dimethyl malonate moiety. By analyzing the known chemical shifts of model compounds such as nitrobenzene and dimethyl malonate, and applying established principles of substituent-induced chemical shifts, a reliable prediction can be formulated.

Analysis of the Aromatic Region (δ 120-150 ppm)

The chemical shifts of the aromatic carbons are primarily influenced by the strong electron-withdrawing and anisotropic effects of the nitro (NO₂) group, and the electron-withdrawing inductive effect of the malonate substituent. The 13C NMR spectrum of nitrobenzene serves as a foundational reference.[1] The nitro group significantly deshields the ipso-carbon (C-NO₂) and the para-carbon, while the effect on the ortho and meta carbons is less pronounced.[2] The introduction of the dimethyl malonate group at the C-2 position further perturbs these shifts.

Molecular Structure and Carbon Numbering

Caption: Molecular structure of dimethyl 2-(2-nitrophenyl)malonate with carbon numbering for NMR assignment.

Based on additive substituent effects and comparison with related structures, the predicted chemical shifts for the aromatic carbons are as follows:

-

C-1 (ipso-NO₂): This carbon is directly attached to the highly electron-withdrawing nitro group, leading to significant deshielding. Its chemical shift is predicted to be in the region of δ 148.0 - 149.0 ppm .

-

C-2 (ipso-malonate): The carbon bearing the malonate substituent will also be deshielded, though less so than C-1. A predicted range is δ 135.0 - 137.0 ppm .

-

C-3, C-4, C-5, C-6: The remaining aromatic protons will exhibit shifts influenced by both substituents. The ortho- and para-positions relative to the nitro group are typically deshielded. A detailed analysis considering both substituent effects is necessary for precise assignment, often requiring 2D NMR techniques like HSQC and HMBC for confirmation. The predicted ranges are:

-

C-6 (ortho to C-1): δ 124.0 - 126.0 ppm

-

C-4 (para to C-1): δ 134.0 - 136.0 ppm

-

C-5 (meta to C-1): δ 129.0 - 131.0 ppm

-

C-3 (meta to C-1): δ 132.0 - 134.0 ppm

-

Analysis of the Aliphatic Region (δ 40-170 ppm)

The chemical shifts of the malonate moiety are more straightforward to predict based on data for dimethyl malonate.[3]

-

Carbonyl Carbons (C=O): The two equivalent ester carbonyl carbons are expected to resonate in the typical downfield region for esters. A predicted range is δ 167.0 - 169.0 ppm .

-

Methine Carbon (Cα): The methine carbon, being attached to the aromatic ring and two carbonyl groups, will be significantly deshielded. Its chemical shift is predicted to be around δ 55.0 - 58.0 ppm .

-

Methoxy Carbons (OCH₃): The two equivalent methyl carbons of the ester groups will appear in the characteristic region for methoxy groups. A predicted range is δ 52.0 - 54.0 ppm .

Summary of Predicted 13C NMR Chemical Shifts

The predicted chemical shifts for all unique carbon atoms in dimethyl 2-(2-nitrophenyl)malonate are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |

| C=O | 167.0 - 169.0 | Singlet |

| C-1 (ipso-NO₂) | 148.0 - 149.0 | Singlet |

| C-2 (ipso-malonate) | 135.0 - 137.0 | Singlet |

| C-4 | 134.0 - 136.0 | Doublet |

| C-3 | 132.0 - 134.0 | Doublet |

| C-5 | 129.0 - 131.0 | Doublet |

| C-6 | 124.0 - 126.0 | Doublet |

| Cα (methine) | 55.0 - 58.0 | Doublet |

| OCH₃ | 52.0 - 54.0 | Quartet |

Experimental Protocol: Synthesis and Characterization

The synthesis of dimethyl 2-(2-nitrophenyl)malonate can be effectively achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction.[4][5] The electron-withdrawing nitro group activates the ortho- and para-positions of the benzene ring towards nucleophilic attack. This section outlines a detailed, self-validating protocol for its synthesis and subsequent 13C NMR characterization.

Synthesis of Dimethyl 2-(2-nitrophenyl)malonate via Nucleophilic Aromatic Substitution

This protocol describes the reaction of 2-chloronitrobenzene with the sodium salt of dimethyl malonate.

Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of dimethyl 2-(2-nitrophenyl)malonate.

Materials and Reagents:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Dimethyl malonate

-

2-Chloronitrobenzene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes. Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

-

Nucleophilic Aromatic Substitution: Dissolve 2-chloronitrobenzene (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the 2-chloronitrobenzene solution dropwise to the stirred enolate suspension at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure dimethyl 2-(2-nitrophenyl)malonate.

13C NMR Spectroscopic Analysis

A standard proton-decoupled 13C NMR experiment is sufficient for the routine characterization of the synthesized product.

Instrumentation and Parameters:

-

NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice.

-

Concentration: 10-20 mg of the purified sample dissolved in approximately 0.6 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Causality and Self-Validation in Experimental Choices

The choice of a nucleophilic aromatic substitution reaction is dictated by the electronic properties of 2-halonitrobenzenes, where the nitro group acts as a potent activating group.[5] The use of a strong base like sodium hydride ensures the complete deprotonation of the relatively acidic α-protons of dimethyl malonate, generating the necessary nucleophile. The work-up and purification steps are standard procedures to isolate the neutral organic product from the reaction mixture and remove any unreacted starting materials or byproducts.

The 13C NMR analysis serves as a critical self-validating step. The number of observed signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of these signals, when compared to the predicted values and data from related compounds, provide strong evidence for the formation of the desired product. For unequivocal assignment, particularly of the closely spaced aromatic signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the 13C NMR spectrum of dimethyl 2-(2-nitrophenyl)malonate. The predicted chemical shifts, based on established spectroscopic principles, offer a reliable reference for the characterization of this important synthetic intermediate. The provided synthesis and NMR acquisition protocols are designed to be robust and reproducible, enabling researchers to confidently prepare and verify the structure of this compound. A thorough understanding of the relationship between molecular structure and spectral properties, as outlined in this guide, is fundamental to the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. PubMed. [Link]

-

Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles. Semantic Scholar. [Link]

-

Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phe. Thieme Connect. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]

-

Ortho-Substituted Benzenes Definition. Fiveable. [Link]

-

SUPPORTING INFORMATION FOR. [No Source Title Provided]. [Link]

-

Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes*. [No Source Title Provided]. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

-

13 C-NMR chemical shifts of compounds 1 -8. ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. [Link]

-

NMR Chemical Shifts. [No Source Title Provided]. [Link]

- Synthetic method of 2-diester methylmalonate compounds.

-

General Procedures. The Royal Society of Chemistry. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Nucleophilic Aromatic Substitution Exam Prep. Clutch Prep. [Link]

-

An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

-

3.8: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectroscopy of Dimethyl 2-(2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of dimethyl 2-(2-nitrophenyl)malonate, a key intermediate in various synthetic pathways. Understanding the vibrational spectroscopy of this compound is crucial for its identification, purity assessment, and reaction monitoring. This document outlines the expected IR absorption frequencies, provides a comprehensive experimental protocol for acquiring the spectrum, and illustrates the analytical workflow.

Data Presentation: Expected Infrared Absorption Bands

The infrared spectrum of dimethyl 2-(2-nitrophenyl)malonate is characterized by the vibrational modes of its constituent functional groups: an aromatic nitro group, a dimethyl malonate moiety, and a benzene ring. The following table summarizes the expected major absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | Medium | C-H Stretch | Methyl (CH₃) |

| 1760 - 1735 | Strong | C=O Asymmetric & Symmetric Stretch | Ester (Carbonyl) |

| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Aromatic Nitro (NO₂) |

| 1480 - 1440 | Medium | C=C Stretch | Aromatic Ring |

| 1440 - 1400 | Medium | C-H Bend | Methyl (CH₃) |

| 1360 - 1290 | Strong | N-O Symmetric Stretch | Aromatic Nitro (NO₂) |

| 1300 - 1150 | Strong | C-O Stretch | Ester |

| 860 - 800 | Medium | C-H Out-of-plane Bend | Aromatic Ring (Ortho sub.) |

| 780 - 740 | Strong | C-N Stretch | Nitro-Aromatic |

Note: The presence of two ester carbonyl groups can lead to two distinct C=O stretching bands due to symmetric and antisymmetric coupling of their stretching vibrations.[1] Aromatic nitro compounds typically exhibit strong N-O stretching vibrations in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[2][3] The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.[4]

Experimental Protocols: Acquiring the IR Spectrum

The following protocol describes a standard method for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like dimethyl 2-(2-nitrophenyl)malonate using the potassium bromide (KBr) pellet technique.

Objective: To obtain a high-quality infrared spectrum of dimethyl 2-(2-nitrophenyl)malonate for qualitative analysis.

Materials and Equipment:

-

Dimethyl 2-(2-nitrophenyl)malonate (solid)

-

FT-IR grade potassium bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Infrared lamp (optional)

Procedure:

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of dimethyl 2-(2-nitrophenyl)malonate in an agate mortar.

-

Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

The mixture should appear uniform with no visible crystals of the sample.

-

-

Pellet Formation:

-

Transfer a portion of the KBr/sample mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed across the bottom surface of the die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good mixing and pressing.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.

-

Identify and label the major absorption bands.

-

Compare the obtained peak positions with the expected values in the data table above to confirm the identity and purity of the compound.

-

Mandatory Visualization: Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the IR spectroscopic analysis of dimethyl 2-(2-nitrophenyl)malonate.

Caption: Experimental Workflow for IR Spectroscopy.

Caption: IR Spectrum Interpretation Logic.

References

An In-depth Technical Guide to the Mass Spectrometry of Dimethyl 2-(2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation of dimethyl 2-(2-nitrophenyl)malonate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages established fragmentation principles of related nitroaromatic compounds and malonic esters to propose a likely fragmentation pathway under Electron Ionization (EI) conditions. This document is intended to serve as a valuable resource for the identification and structural elucidation of this compound and its analogues in various research and development settings.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of dimethyl 2-(2-nitrophenyl)malonate under electron ionization is anticipated to be driven by the functionalities present in the molecule: the nitroaromatic ring and the dimethyl malonate moiety. The initial step is the formation of the molecular ion (M•+). Subsequent fragmentation is expected to proceed through several key pathways, including cleavages characteristic of nitroaromatic compounds and esters.

The molecular ion of dimethyl 2-(2-nitrophenyl)malonate (C11H11NO6) has a theoretical exact mass of approximately 253.06 g/mol . The fragmentation cascade is likely initiated by the loss of moieties associated with the ester groups and the nitro group.

Key Predicted Fragmentation Pathways:

-

Loss of a Methoxy Radical (•OCH3): A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical, which would result in an ion at m/z 222.

-

Loss of a Methoxycarbonyl Radical (•COOCH3): Cleavage of the bond between the benzylic carbon and the malonate group can lead to the loss of a methoxycarbonyl radical, yielding a fragment at m/z 194.

-

Rearrangement and Loss of Nitric Oxide (NO): A characteristic fragmentation of aromatic nitro compounds is the rearrangement and subsequent loss of a neutral nitric oxide molecule, which would produce a fragment ion from the molecular ion.

-

Loss of Nitrogen Dioxide (NO2): Another typical fragmentation for nitroaromatics is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical.

-

Cleavage of the Malonate Group: Based on studies of similar diethyl malonate derivatives, a significant fragmentation pathway involves the cleavage of the entire dimethyl malonate group.[1][2]

Predicted Quantitative Data

| m/z | Proposed Fragment Structure | Notes |

| 253 | [C11H11NO6]•+ | Molecular Ion (M•+) |

| 222 | [M - •OCH3]+ | Loss of a methoxy radical |

| 207 | [M - NO2]+ | Loss of a nitrogen dioxide radical |

| 194 | [M - •COOCH3]+ | Loss of a methoxycarbonyl radical |

| 164 | [M - •COOCH3 - NO]+ | Subsequent loss of nitric oxide from the m/z 194 fragment |

| 134 | [C7H4O2]•+ | Fragment corresponding to the nitrophenyl group after significant rearrangement and losses |

Experimental Protocols

The following is a generalized experimental protocol for acquiring the mass spectrum of dimethyl 2-(2-nitrophenyl)malonate using an Electron Ionization-Mass Spectrometer (EI-MS).

3.1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of purified dimethyl 2-(2-nitrophenyl)malonate in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

-

Ensure the sample is fully dissolved and free of any particulate matter.

3.2. Instrumentation

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

-

The instrument should be calibrated according to the manufacturer's specifications using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).

3.3. Mass Spectrometry Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

-

Scan Rate: 1 scan/second

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet. If using a GC inlet, an appropriate column and temperature program must be developed.

3.4. Data Acquisition and Analysis

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over the specified mass range.

-

Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with theoretical fragmentation patterns and any available library data.

Visualizations

4.1. Proposed Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of dimethyl 2-(2-nitrophenyl)malonate.

4.2. Experimental Workflow

Caption: Workflow for the mass spectrometric analysis of organic compounds.

References

Technical Guide: Physical and Chemical Properties of Dimethyl 2-(2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(2-nitrophenyl)malonate is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. Its structure, featuring a malonate ester functionalized with a sterically hindered ortho-substituted nitrophenyl group, makes it a versatile building block for introducing complex functionalities. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols and logical workflows to aid in its synthesis and characterization.

Physicochemical Properties

A summary of the known and estimated physical and chemical properties of dimethyl 2-(2-nitrophenyl)malonate is presented below. It is important to note that experimentally determined data for some properties are limited in publicly available literature.

Table 1: Physical and Chemical Properties of Dimethyl 2-(2-nitrophenyl)malonate

| Property | Value | Source/Comment |

| IUPAC Name | dimethyl 2-(2-nitrophenyl)propanedioate | --- |

| CAS Number | 26465-37-2 | --- |

| Molecular Formula | C₁₁H₁₁NO₆ | --- |

| Molecular Weight | 253.21 g/mol | Calculated |

| Appearance | Light beige powder or solid | Commercial supplier data |

| Melting Point | Not available | Data not found in searches. |

| Boiling Point | 48-50 °C | Commercial supplier data; likely measured under reduced pressure. |

| Density | Not available | Data not found in searches. |

| Solubility | Soluble in common organic solvents such as ethers, ethanol, and dichloromethane. Slightly soluble in water. | Inferred from the properties of similar malonate esters. |

Synthesis

The synthesis of dimethyl 2-(2-nitrophenyl)malonate is typically achieved via a nucleophilic aromatic substitution reaction. The following section details a plausible experimental protocol based on the reaction of an activated halonitrobenzene with dimethyl malonate.

Synthetic Workflow

The logical workflow for the synthesis of dimethyl 2-(2-nitrophenyl)malonate is depicted below.

Caption: Synthesis workflow for dimethyl 2-(2-nitrophenyl)malonate.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure for the synthesis of dimethyl 2-(2-nitrophenyl)malonate. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Materials:

-

Dimethyl malonate

-

1-Fluoro-2-nitrobenzene

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Preparation of the Malonate Enolate:

-

To a dry three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (or DMSO).

-

If using sodium hydride, carefully wash the NaH (1.1 equivalents) with anhydrous hexanes to remove the mineral oil and decant the hexanes. Suspend the washed NaH in the anhydrous solvent.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add dimethyl malonate (1.0 equivalent) dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

If using potassium carbonate, add anhydrous K₂CO₃ (2.0 equivalents) to the solvent, followed by the dimethyl malonate (1.0 equivalent). Heat the mixture to 50-60 °C with stirring for 30-60 minutes.

-

-

Nucleophilic Aromatic Substitution:

-

To the solution of the dimethyl malonate enolate, add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise at a temperature that maintains control of the reaction (e.g., room temperature or slightly elevated).

-

Heat the reaction mixture to a temperature between 70-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be employed to yield the pure dimethyl 2-(2-nitrophenyl)malonate.

-

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for Dimethyl 2-(2-nitrophenyl)malonate

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.8-8.0 ppm (d, 1H, Ar-H ortho to NO₂), δ ~ 7.4-7.6 ppm (m, 2H, Ar-H), δ ~ 7.2-7.4 ppm (m, 1H, Ar-H), δ ~ 5.2 ppm (s, 1H, CH-(CO₂Me)₂), δ ~ 3.8 ppm (s, 6H, 2 x OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 168 ppm (C=O), δ ~ 148 ppm (C-NO₂), δ ~ 134-125 ppm (Ar-C), δ ~ 55 ppm (CH-(CO₂Me)₂), δ ~ 53 ppm (OCH₃) |

| IR (KBr, cm⁻¹) | ~ 3100-3000 (Ar C-H stretch), ~ 2950 (Aliphatic C-H stretch), ~ 1740 (C=O stretch, ester), ~ 1530 (asymmetric NO₂ stretch), ~ 1350 (symmetric NO₂ stretch), ~ 1250 (C-O stretch) |

| Mass Spec. (EI) | m/z (%) = 253 (M⁺), 222 (M⁺ - OCH₃), 194 (M⁺ - CO₂CH₃), 178, 148 |

Logical Relationships in Characterization

The characterization of a synthesized organic compound like dimethyl 2-(2-nitrophenyl)malonate follows a logical progression of analytical techniques.

Caption: Logical flow of product characterization.

Safety and Handling

Dimethyl 2-(2-nitrophenyl)malonate should be handled with care in a laboratory setting. As with many nitroaromatic compounds and malonate esters, it is advisable to avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of dimethyl 2-(2-nitrophenyl)malonate. While some experimental data are not extensively reported, the provided information, including a detailed synthesis protocol and predicted spectral data, serves as a valuable resource for researchers and professionals in drug development and organic synthesis. Further experimental investigation is warranted to fully characterize this important chemical intermediate.

Technical Guide: Solubility Profile of Dimethyl 2-(2-nitrophenyl)malonate

Introduction

Dimethyl 2-(2-nitrophenyl)malonate is a substituted malonic ester derivative. Compounds of this class are pivotal intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules, including heterocyclic systems and pharmacologically active agents. The nitro-substituted phenyl ring, in particular, offers a reactive handle for further chemical transformations, such as reduction to an amine group, which can then be used to build novel molecular scaffolds.

Understanding the solubility of this compound in various organic solvents is critical for its practical application in a laboratory or industrial setting. Solubility data informs key process parameters, including the choice of solvent for synthesis, reaction concentration, crystallization for purification, and formulation for screening or drug delivery applications. This document provides a summary of the available solubility information for dimethyl 2-(2-nitrophenyl)malonate and outlines a standard experimental protocol for its quantitative determination.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for dimethyl 2-(2-nitrophenyl)malonate. The absence of this data in public-domain sources highlights a gap in the physicochemical characterization of this compound.

However, based on its use in synthetic procedures and the properties of structurally similar compounds, a qualitative understanding of its solubility can be inferred. For instance, a related compound, 1,3-dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, is reported to be slightly soluble in chloroform and ethyl acetate[1][2]. Synthetic and purification procedures for analogous compounds frequently employ solvents such as ethyl acetate, hexane, dichloromethane, and acetonitrile, indicating at least partial solubility in these media[3][4].

For researchers requiring precise solubility measurements, the experimental protocol detailed in Section 3.0 can be employed. The following table is provided as a template for recording such empirical data.

Table 1: Quantitative Solubility of Dimethyl 2-(2-nitrophenyl)malonate

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

|---|---|---|

| Ethyl Acetate | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Hexane | Data not available | Data not available |

| Chloroform | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal saturation method . This protocol provides a step-by-step guide for its implementation.

Objective: To determine the saturation solubility of dimethyl 2-(2-nitrophenyl)malonate in a given organic solvent at a constant temperature.

Materials:

-

Dimethyl 2-(2-nitrophenyl)malonate (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks with magnetic stir bars

-

Thermostatically controlled shaker or stirring plate with a water/oil bath

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid dimethyl 2-(2-nitrophenyl)malonate to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or stirring bath set to the desired temperature (e.g., 25 °C). Allow the slurry to agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant-temperature bath for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step must be performed quickly to prevent temperature changes that could cause precipitation.

-

Quantification:

-

Gravimetric Method: Weigh the volumetric flask containing the filtered solution to determine the mass of the solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved. The solubility can be calculated from the mass of the solute and the mass or volume of the solvent.

-

Chromatographic/Spectroscopic Method: Alternatively, accurately dilute the filtered saturated solution with a known volume of fresh solvent. Analyze the concentration of dimethyl 2-(2-nitrophenyl)malonate in the diluted sample using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation: Calculate the solubility using the following formula (for the gravimetric method):

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) × 100

Safety Precautions:

-

Handle all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for dimethyl 2-(2-nitrophenyl)malonate and all solvents used.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

Caption: A flowchart of the isothermal saturation method.

References

The Strategic Role of Dimethyl 2-(2-Nitrophenyl)malonate in Modern Organic Synthesis: A Technical Guide

Abstract

Dimethyl 2-(2-nitrophenyl)malonate is a versatile synthetic intermediate whose strategic importance is centered on its capacity to serve as a precursor to a variety of heterocyclic compounds, most notably indoles. The presence of a nitro group ortho to a malonic ester functionality provides a unique chemical handle for orchestrating intramolecular cyclization reactions. This technical guide elucidates the synthesis, key mechanistic considerations, and principal applications of dimethyl 2-(2-nitrophenyl)malonate, with a particular focus on its role in the construction of the indole scaffold. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable building block in their synthetic endeavors.

Introduction: The Architectural Significance of Dimethyl 2-(2-Nitrophenyl)malonate